Nylon 6/12
Overview
Description
Dodecanedioic acid, compound with 1,6-hexanediamine (1:1) is a chemical compound formed by the reaction of dodecanedioic acid and 1,6-hexanediamine in a 1:1 molar ratio. This compound is known for its applications in the production of polyamides, which are used in various industrial and commercial products due to their excellent mechanical properties and chemical resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodecanedioic acid, compound with 1,6-hexanediamine (1:1) typically involves the direct reaction of dodecanedioic acid with 1,6-hexanediamine. The reaction is carried out in a solvent such as water or an organic solvent under controlled temperature and pH conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large reactors where precise control over reaction parameters such as temperature, pressure, and reactant concentrations is maintained. The product is then purified through processes such as crystallization or distillation to obtain a high-purity compound suitable for further applications.
Types of Reactions:
Condensation Reactions: The primary reaction involved in the formation of this compound is a condensation reaction between dodecanedioic acid and 1,6-hexanediamine, resulting in the formation of an amide bond.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield dodecanedioic acid and 1,6-hexanediamine.
Common Reagents and Conditions:
Condensation: Typically involves the use of dehydrating agents or catalysts to facilitate the formation of the amide bond.
Hydrolysis: Requires the presence of strong acids or bases to break the amide bond.
Major Products Formed:
Condensation: The major product is the dodecanedioic acid, compound with 1,6-hexanediamine (1:1).
Hydrolysis: The major products are dodecanedioic acid and 1,6-hexanediamine.
Scientific Research Applications
Dodecanedioic acid, compound with 1,6-hexanediamine (1:1) has a wide range of applications in scientific research and industry:
Polyamide Production: Used in the synthesis of polyamides, which are employed in the manufacture of fibers, plastics, and coatings.
Biomedical Applications: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility.
Material Science: Utilized in the development of high-performance materials with enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism of action of dodecanedioic acid, compound with 1,6-hexanediamine (1:1) primarily involves the formation of strong amide bonds, which contribute to the stability and durability of the resulting polyamides. The molecular targets and pathways involved are related to the polymerization process, where the compound acts as a monomer unit that undergoes polymerization to form long-chain polyamides.
Comparison with Similar Compounds
Adipic Acid, Compound with 1,6-Hexanediamine (11): Another polyamide precursor with similar applications but different chain length and properties.
Sebacic Acid, Compound with 1,6-Hexanediamine (11): Similar in structure but with a different carbon chain length, leading to variations in the properties of the resulting polyamides.
Uniqueness: Dodecanedioic acid, compound with 1,6-hexanediamine (1:1) is unique due to its specific chain length, which imparts distinct mechanical and thermal properties to the polyamides synthesized from it. This makes it particularly suitable for applications requiring high-performance materials with excellent durability and resistance to environmental factors.
Properties
IUPAC Name |
dodecanedioic acid;hexane-1,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4.C6H16N2/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;7-5-3-1-2-4-6-8/h1-10H2,(H,13,14)(H,15,16);1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUCVNSKULGPQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O.C(CCCN)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26098-55-5, 51434-97-0 | |
Record name | Dodecanedioic acid-hexamethylenediamine copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26098-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1), homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51434-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8027743 | |
Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13188-60-8, 26098-55-5 | |
Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13188-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nylon 6-12 salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013188608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecanedioic acid, polymer with 1,6-hexanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026098555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanedioic acid, polymer with 1,6-hexanediamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecanedioic acid, compound with hexane-1,6-diamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.